molecular formula C25H28O6 B1631929 Sanggenol A CAS No. 174423-30-4

Sanggenol A

Cat. No. B1631929
M. Wt: 424.5 g/mol
InChI Key: QNPMSYLDWCXEOI-CEMXSPGASA-N
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Description

Sanggenol A is a natural flavonoid that has been found to inhibit influenza A viral and pneumococcal neuraminidase . It functions as a dual-acting anti-infective agent . It also shows neuroprotective activity on glutamate-induced cell death in HT22 cells . Additionally, Sanggenol A has been reported to act as a dual inhibitor of nitrofuranone reduction mediated by the intestinal microbial nitrification reductases EcNfsA and EcNfsB .


Molecular Structure Analysis

Sanggenol A has a molecular weight of 424.49 and its formula is C25H28O6 . Its structure includes 33 non-H bond(s), 15 multiple bond(s), 6 rotatable bond(s), 3 double bond(s), 12 aromatic bond(s), 3 six-membered ring(s), 1 ten-membered ring(s), 1 ketone(s) (aromatic), 4 aromatic hydroxyl(s) and 1 ether(s) (aromatic) .


Physical And Chemical Properties Analysis

Sanggenol A has a molecular weight of 424.49 and its formula is C25H28O6 . More detailed physical and chemical properties are not available in the retrieved data.

Scientific Research Applications

1. Anti-Inflammatory Effects

  • Summary of Application: Sanggenol A, isolated from Morus alba, has been found to exert anti-inflammatory effects by regulating NF-κB and HO-1/Nrf2 signaling pathways in BV2 and RAW264.7 cells .
  • Methods of Application: The anti-inflammatory effects of Sanggenol A were investigated on microglial cells (BV2) and macrophages (RAW264.7). The compounds were tested for their ability to inhibit the lipopolysaccharide (LPS)-induced production of nitric oxide in these cells .
  • Results or Outcomes: Sanggenol A markedly inhibited the LPS-induced production of nitric oxide in these cells, suggesting anti-inflammatory properties. It also inhibited the production of prostaglandin E2, interleukin-6, and tumor necrosis factor-α, and the expression of inducible nitric oxide synthase and cyclooxygenase-2 following LPS stimulation .

2. Inhibition of Gingipain Activity

  • Summary of Application: Sanggenol A has been found to inhibit the activity of gingipains, a group of proteases produced by the bacterium Porphyromonas gingivalis .
  • Methods of Application: The inhibitory effect of Sanggenol A on gingipain activity was tested by adding it to pre-formed Rgp and Kgp gingipains .
  • Results or Outcomes: Sanggenol A had a dose-dependent inhibitory effect on Rgp activities of P. gingivalis cell-bound and culture media of the organism .

3. Inhibition of Nitroreductase Activity

  • Summary of Application: Sanggenol A can act as a dual inhibitor of nitroreductase activity mediated by EcNfsA and EcNfsB in intestinal microorganisms .
  • Methods of Application: The inhibitory effect of Sanggenol A on nitroreductase activity was tested by adding it to cultures of intestinal microorganisms expressing EcNfsA and EcNfsB .
  • Results or Outcomes: Sanggenol A was found to inhibit the nitroreductase activity of these enzymes, suggesting potential applications in controlling the metabolic activities of intestinal microorganisms .

4. Inhibition of β-Glucuronidase Activity

  • Summary of Application: Sanggenol A has been found to inhibit the activity of β-glucuronidase, an enzyme produced by intestinal bacteria .
  • Methods of Application: The inhibitory effect of Sanggenol A on β-glucuronidase activity was tested by adding it to cultures of intestinal bacteria expressing this enzyme .
  • Results or Outcomes: Sanggenol A was found to inhibit the β-glucuronidase activity of these bacteria, suggesting potential applications in controlling the metabolic activities of intestinal bacteria .

5. Anticancer Effects

  • Summary of Application: Isoprenylated flavonoids, including Sanggenol A, have been found to exhibit anticancer activities .
  • Methods of Application: The anticancer effects of Sanggenol A were investigated in various cancer cell lines. The compounds were tested for their ability to inhibit cell proliferation and induce apoptosis .
  • Results or Outcomes: Sanggenol A was found to inhibit cell proliferation and induce apoptosis in these cancer cells, suggesting potential applications in cancer therapy .

6. Regulation of Blood Pressure

  • Summary of Application: Sanggenol A has been found to regulate blood pressure via inhibition of NO production .
  • Methods of Application: The effects of Sanggenol A on blood pressure were tested in animal models. The compound was administered and changes in blood pressure were monitored .
  • Results or Outcomes: Sanggenol A was found to lower blood pressure in these animal models, suggesting potential applications in the treatment of hypertension .

Safety And Hazards

When handling Sanggenol A, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

properties

IUPAC Name

(2S)-2-[3-[(2E)-3,7-dimethylocta-2,6-dienyl]-2,4-dihydroxyphenyl]-5,7-dihydroxy-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28O6/c1-14(2)5-4-6-15(3)7-8-17-19(27)10-9-18(25(17)30)22-13-21(29)24-20(28)11-16(26)12-23(24)31-22/h5,7,9-12,22,26-28,30H,4,6,8,13H2,1-3H3/b15-7+/t22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNPMSYLDWCXEOI-CEMXSPGASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(=CCC1=C(C=CC(=C1O)C2CC(=O)C3=C(C=C(C=C3O2)O)O)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC/C(=C/CC1=C(C=CC(=C1O)[C@@H]2CC(=O)C3=C(C=C(C=C3O2)O)O)O)/C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sanggenol A

Citations

For This Compound
63
Citations
JW Jung, WM Ko, JH Park, KH Seo, EJ Oh… - Archives of pharmacal …, 2015 - Springer
… A new isoprenylated flavonoid, 2S-5,7,2′,4′-tetrahydroxy-3′,5′-di-(γ,γ-dimethylallyl)flavanone, sanggenol Q (1), along with seven known isoprenylated flavonoids, sanggenol A (2), …
Number of citations: 68 link.springer.com
YS Chang, HG Jin, H Lee, DS Lee… - Natural Product …, 2019 - synapse.koreamed.org
… Especially this study is first time to report that sanggenon A (5), sanggenon M (6), sanggenol A (7), … In addition, sanggenol A (7) was reported to protective effects on glutamate-induced …
Number of citations: 6 synapse.koreamed.org
VN Kumar, T Tamilanban, TS Sultana, K Manasa… - Chemical Physics …, 2023 - Elsevier
… , the ligand sanggenol A was shortlisted. The energy minimized ligand sanggenol A structure … The binding energies for ten conformations of docked sanggenol A - beta amyloid complex …
Number of citations: 0 www.sciencedirect.com
U Grienke, M Richter, E Walther, A Hoffmann… - Scientific Reports, 2016 - nature.com
… In addition to phytochemical and biological investigations of anti-infective effects of sāng bái pí constituents, this work describes the evaluation of a series of sanggenol A (5) congeners …
Number of citations: 71 www.nature.com
Y Bai, L Chen, YF Cao, XD Hou, SN Jia, Q Zhou… - Planta …, 2021 - thieme-connect.com
… of kuwanon G (a, b), sanggenol A (c, d), and kuwanon C (e, f) combined with the crystal structure of EcGUS (orange: kuwanon G, chartreuse: sanggenol A, marine: kuwanon C); isoboles …
Number of citations: 13 www.thieme-connect.com
JW Jung, JH Ko, WM Ko, JH Park… - Journal of Applied …, 2017 - scholar.archive.org
… The chemical structures of the compounds were determined as sanggenol Q (1), sanggenol A (2), sanggenol L (3), kuwanon T (4), cyclomorusin (5), sanggenon F (6), sanggenol O (7), …
Number of citations: 3 scholar.archive.org
X Chen, Y Han, L Chen, QL Tian, YL Yin, Q Zhou… - Chemico-Biological …, 2022 - Elsevier
… The results clearly demonstrated that four flavonoids including kuwanon G, kuwanon A, sanggenol A and kuwanon C showed dual inhibition on both EcNfsA and EcNfsB mediated NFZ …
Number of citations: 1 www.sciencedirect.com
C Geng, S Yao, D Xue, A Zuo, X Zhang… - Zhongguo Zhong yao …, 2010 - europepmc.org
Sanggenol P (1), a new isoprenylated flavonoid, together with nine known ones, cyclomorusin (2), morusin (3), mulberrofuran G (4), sanggenol A (5), sanggenol L (6), sanggenol N (7), …
Number of citations: 18 europepmc.org
DWL Kim - researchgate.net
… A new isoprenylated flavonoid, 2S-5,7,20,40tetrahydroxy-30,50-di-(c,c-dimethylallyl)flavanone, sanggenol Q (1), along with seven known isoprenylated flavonoids, sanggenol A (2), …
Number of citations: 0 www.researchgate.net
W Ko, Z Liu, KW Kim, L Dong, H Lee, NY Kim, DS Lee… - Molecules, 2021 - mdpi.com
We previously investigated the methanolic extract of Morus alba bark and characterized 11 compounds from the extract: kuwanon G (1), kuwanon E (2), kuwanon T (3), sanggenon A (4)…
Number of citations: 5 www.mdpi.com

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